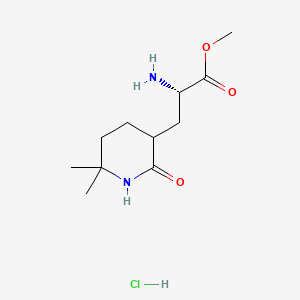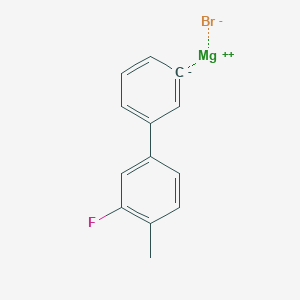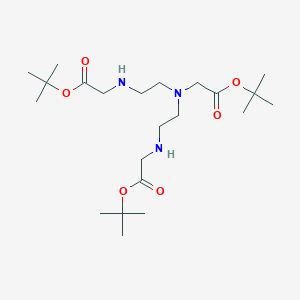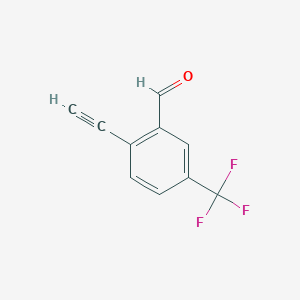
2-Ethynyl-5-(trifluoromethyl)benzaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Ethynyl-5-(trifluoromethyl)benzaldehyde is an organic compound with the molecular formula C10H5F3O It is a derivative of benzaldehyde, featuring an ethynyl group at the 2-position and a trifluoromethyl group at the 5-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethynyl-5-(trifluoromethyl)benzaldehyde typically involves the Sonogashira coupling reaction. This reaction is performed between 2-iodo-5-(trifluoromethyl)benzaldehyde and an acetylene derivative in the presence of a palladium catalyst and a copper co-catalyst. The reaction conditions often include the use of a base such as triethylamine and a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF). The reaction is carried out under an inert atmosphere, typically nitrogen or argon, to prevent oxidation .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization or column chromatography .
化学反応の分析
Types of Reactions
2-Ethynyl-5-(trifluoromethyl)benzaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The ethynyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can react with the ethynyl group under basic conditions.
Major Products Formed
Oxidation: 2-Ethynyl-5-(trifluoromethyl)benzoic acid.
Reduction: 2-Ethynyl-5-(trifluoromethyl)benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
2-Ethynyl-5-(trifluoromethyl)benzaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the development of fluorescent probes for imaging and diagnostic purposes.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 2-Ethynyl-5-(trifluoromethyl)benzaldehyde depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The ethynyl group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modulation of enzyme activity. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets .
類似化合物との比較
Similar Compounds
- 2-Ethynylbenzaldehyde
- 4-Ethynylbenzaldehyde
- 2-(Trifluoromethyl)benzaldehyde
- 4-(Trifluoromethyl)benzaldehyde
Uniqueness
2-Ethynyl-5-(trifluoromethyl)benzaldehyde is unique due to the presence of both the ethynyl and trifluoromethyl groups, which confer distinct chemical and physical properties. The ethynyl group provides a site for further functionalization, while the trifluoromethyl group enhances the compound’s stability and lipophilicity. These features make it a valuable intermediate in the synthesis of complex molecules and a useful tool in various research applications .
特性
分子式 |
C10H5F3O |
|---|---|
分子量 |
198.14 g/mol |
IUPAC名 |
2-ethynyl-5-(trifluoromethyl)benzaldehyde |
InChI |
InChI=1S/C10H5F3O/c1-2-7-3-4-9(10(11,12)13)5-8(7)6-14/h1,3-6H |
InChIキー |
FKBXBAIWDHVYJA-UHFFFAOYSA-N |
正規SMILES |
C#CC1=C(C=C(C=C1)C(F)(F)F)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


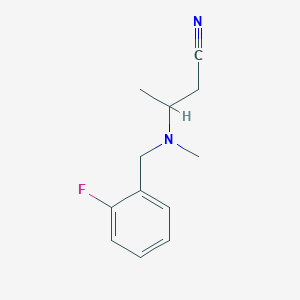
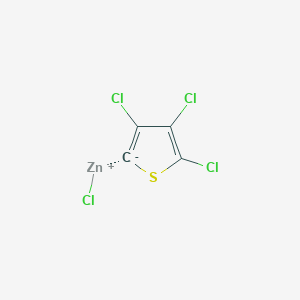
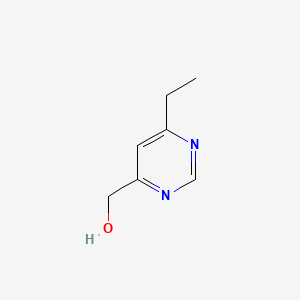
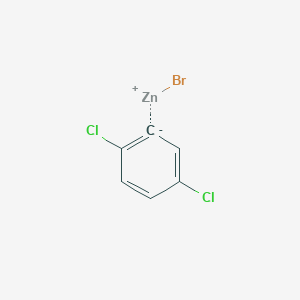
![7-Oxabicyclo[4.2.0]octan-8-one](/img/structure/B14893618.png)
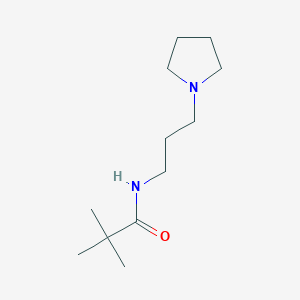
![2,3,6,7,14,15-Hexaethynyl-9,10-dihydro-9,10-[1,2]benzenoanthracene](/img/structure/B14893626.png)
![3-[(2'-Fluorophenoxy)methyl]phenylZinc bromide](/img/structure/B14893629.png)

